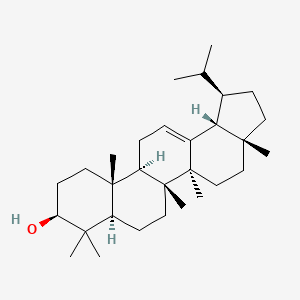

Lup-12-en-3-ol, (3beta,18beta,19beta)-

Description

Contextualization within Pentacyclic Triterpenoid (B12794562) Chemistry

Pentacyclic triterpenoids are a major class of natural bioactive compounds widely found in the plant kingdom. rsc.orgresearchgate.net These compounds are secondary metabolites and are characterized by a structure composed of 30 carbon atoms arranged in five rings. nih.gov They originate from the isoprenoid biosynthetic pathway, where the precursor squalene (B77637) undergoes cyclization. researchgate.net

The structural diversity of pentacyclic triterpenoids is vast, with over 200 different skeletons identified. nih.gov They are primarily categorized based on their carbon skeleton. The most common and significant classes include the lupane (B1675458), oleanane (B1240867), and ursane (B1242777) types. nih.govnih.gov The lupane skeleton is distinguished by its five-fused ring system, which consists of four six-membered rings (A, B, C, D) and a five-membered E-ring. wikipedia.org This is in contrast to the oleanane and ursane skeletons, which both feature five six-membered rings. nih.gov

| Triterpenoid Class | Core Skeleton Description |

| Lupane | Four cyclohexane (B81311) rings and one cyclopentane (B165970) ring wikipedia.org |

| Oleanane | Five six-membered rings nih.gov |

| Ursane | Five six-membered rings nih.gov |

| Hopane | Four cyclohexane rings and one cyclopentane ring wikipedia.org |

| Friedelane | Five six-membered rings frontiersin.org |

Significance of the Lupane Scaffold in Natural Product Research

The lupane scaffold is a key structure in natural product research due to the wide range of biological activities exhibited by its derivatives. nih.govresearchgate.net Compounds possessing this pentacyclic framework have garnered significant attention for their potential pharmacological applications. wikipedia.orgresearchgate.net

Extensive research has demonstrated that lupane-type triterpenoids, such as betulin (B1666924), betulinic acid, and lupeol (B1675499), possess a variety of bioactivities. nih.gov These include anti-inflammatory, antiviral, and hepatoprotective properties. wikipedia.org The antitumor properties of lupanes, in particular, have been a major focus of scientific investigation. nih.govresearchgate.net Betulinic acid, for instance, has been identified as a potent antitumor agent among numerous natural lupanes. researchgate.netnih.gov The ability of these compounds to modulate multiple signaling pathways related to cancer, such as those involved in proliferation and cell death (apoptosis), makes them promising candidates for further study in medicinal chemistry. nih.gov The structural modification of the lupane skeleton is an active area of research, aimed at synthesizing new derivatives with enhanced or more selective biological activities. nih.govnih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

74523-79-8 |

|---|---|

Molecular Formula |

C30H50O |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(1R,3aR,5aS,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |

InChI |

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-25,31H,10-18H2,1-8H3/t20-,22+,23-,24+,25+,27-,28+,29-,30-/m1/s1 |

InChI Key |

LSACXWBGTOJFEP-DXGONMJDSA-N |

SMILES |

CC(C)C1CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C |

Isomeric SMILES |

CC(C)[C@H]1CC[C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C |

Canonical SMILES |

CC(C)C1CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lup-12-en-3-ol, (3beta,18beta,19beta)- |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Transformations of Lupane Triterpenoids

General Biosynthetic Route from Squalene (B77637) Precursors to Lupane (B1675458) Skeletons

The journey to the lupane skeleton begins with the linear C30 isoprenoid, squalene. Triterpenoid (B12794562) biosynthesis occurs in the cytoplasm and endoplasmic reticulum, initiated through the mevalonate (B85504) (MVA) pathway. nih.gov The process follows a highly conserved sequence of events catalyzed by specific enzymes.

The key steps in the formation of the initial lupane skeleton are:

Epoxidation: The linear squalene molecule is first oxidized by the enzyme squalene epoxidase (SE) or squalene monooxygenase (SQE), which utilizes molecular oxygen and NADPH to form (3S)-2,3-oxidosqualene. wikipedia.orgnih.govresearchgate.net This step is crucial as it introduces an epoxide ring, which initiates the subsequent cyclization.

Cyclization Cascade: The (3S)-2,3-oxidosqualene is then captured by an enzyme known as an oxidosqualene cyclase (OSC). For lupane-type triterpenoids, the primary enzyme is lupeol (B1675499) synthase. nih.gov The enzyme protonates the epoxide ring, triggering a cascade of carbon-carbon bond formations. nih.gov This process involves a series of highly controlled carbocation intermediates, including the tetracyclic dammarenyl C-20 cation. nih.govresearchgate.net

Rearrangement and Termination: Following the initial cyclizations, the dammarenyl cation undergoes a series of rearrangements and an additional cyclization to form the five-ring lupanyl cation. researchgate.net The reaction is terminated by the deprotonation of this cation, yielding the stable pentacyclic triterpenoid, lupeol, which is the foundational precursor for most lupane derivatives. nih.govresearchgate.net

This pathway is remarkably efficient, transforming a flexible, linear molecule into a rigid, stereochemically complex structure in a single enzymatic step.

Identification of Key Enzymes and Gene Clusters Involved in Lupane Biosynthesis

The biosynthesis of lupane triterpenoids is governed by a specific set of enzymes, the genes for which are often found organized in biosynthetic gene clusters (BGCs) in plant genomes. frontiersin.org This clustering facilitates the coordinated expression of the genes required to produce a specific metabolic product.

Key enzymes and their roles in the pathway are detailed below.

| Enzyme Class | Specific Enzyme Example | Gene | Function |

| Squalene Synthase | Squalene Synthase (SQS) | SQS | Catalyzes the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. researchgate.net |

| Squalene Epoxidase | Squalene Epoxidase (SQE) | SQE | Oxidizes squalene to (3S)-2,3-oxidosqualene. researchgate.net |

| Oxidosqualene Cyclase | Lupeol Synthase (LUS) | LUS | Catalyzes the cyclization of (3S)-2,3-oxidosqualene to form lupeol. researchgate.net |

| Cytochrome P450 Monooxygenase | CYP716A12 | CYP716A12 | Oxidizes lupeol at the C-28 position to form betulin (B1666924), which can be further oxidized to betulinic acid. mdpi.com |

| Cytochrome P450 Reductase | Cytochrome P450 Reductase (CPR) | CPR | Acts as an electron donor for Cytochrome P450 enzymes. researchgate.net |

The identification of these gene clusters is a significant advancement, offering a genetic blueprint for the production of these compounds. mdpi.com For instance, studies in various plants have identified clusters containing not only the core cyclase (like LUS) but also the subsequent "tailoring" enzymes, such as cytochrome P450s (CYPs) and transferases, which decorate the basic lupane scaffold to create structural diversity. frontiersin.org

Combinatorial Biosynthesis Approaches for Novel Lupane Derivatives

Combinatorial biosynthesis is a synthetic biology strategy that harnesses the modularity of biosynthetic pathways to create novel, non-natural compounds. mushroomreferences.com This approach involves expressing genes from different pathways or organisms together in a heterologous host, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana). researchgate.net

By mixing and matching enzymes, researchers can generate new lupane derivatives. For example:

Introducing Novel Oxidations: A lupeol synthase gene can be co-expressed in yeast with a library of different cytochrome P450 enzymes. This can result in the hydroxylation of the lupeol skeleton at new positions, creating derivatives not found in nature.

Altering Cyclase Products: While lupeol synthase is specific for the lupane skeleton, other oxidosqualene cyclases produce different triterpene scaffolds. Genetic engineering of the cyclase's active site could potentially alter the folding of the squalene precursor, leading to novel ring structures.

Pathway Reconstitution: Entire biosynthetic pathways can be reconstituted in microbial hosts. For instance, expressing the genes for squalene synthase, lupeol synthase, and a specific CYP450 in S. cerevisiae can lead to the de novo production of oxidized lupane derivatives like betulinic acid from simple sugars. researchgate.net

This strategy provides a powerful platform for generating libraries of novel lupane compounds for pharmacological screening and developing sustainable production methods for rare or difficult-to-synthesize triterpenoids. mushroomreferences.com

Microbial Transformations and Biocatalysis for Analog Production

Biocatalysis utilizes whole microorganisms or isolated enzymes to perform specific chemical transformations on a substrate. mdpi.comnih.gov This method is particularly useful for modifying complex molecules like lupane triterpenoids, where traditional chemical synthesis can be challenging due to the need for intricate protection and deprotection steps. researchgate.net

Microbial transformation is a form of whole-cell biocatalysis where microorganisms, particularly fungi and bacteria, are used to modify a supplied substrate. Numerous studies have demonstrated the ability of microbes to functionalize the lupane skeleton, primarily through hydroxylation and ring-cleavage reactions. thescipub.com

| Microorganism | Substrate | Major Product(s) | Transformation Type |

| Chaetomium longirostre | Betulin | 4,28-dihydroxy-3,4-seco-lup-20(29)-en-3-oic acid | Oxidative ring cleavage nih.govacs.org |

| Armillaria luteo-virens | Betulin | Betulinic acid | C-28 Oxidation thescipub.com |

| Rhodococcus erythropolis | Betulin | Betulon | C-3 Oxidation thescipub.com |

| Circinella muscae | Betulonic acid | Various hydroxylated derivatives (e.g., at C-2, C-7, C-15) | Regioselective hydroxylation researchgate.net |

These biotransformations are typically catalyzed by microbial cytochrome P450 monooxygenases. thescipub.com The process offers a greener and often more selective alternative to chemical synthesis for producing a wide range of lupane analogs. By screening different microbial strains, it is possible to discover a wide variety of enzymatic activities that can be used to generate novel and potentially bioactive derivatives. acs.org

Synthetic Strategies and Chemical Derivatization of Lup 12 En 3 Ol, 3beta,18beta,19beta and Its Lupane Congeners

Total Synthesis Approaches to the Lupane (B1675458) Skeleton

The total synthesis of the lupane skeleton is a significant undertaking due to its complex, stereochemically rich structure. The first total synthesis of a prominent lupane congener, lupeol (B1675499), was a landmark achievement by Gilbert Stork and his team. wikipedia.org More recently, an efficient and enantioselective total synthesis was developed by E. J. Corey's group, highlighting advances in synthetic methodology. wikipedia.orgnih.gov

Corey's approach is notable for its brevity and stereocontrol, employing two key cation-pi cyclization stages to construct the pentacyclic framework. nih.govacs.org The synthesis begins with a copper-promoted coupling of an (S)-epoxy acetate (B1210297) with a Grignard reagent. acs.org The resulting product undergoes a Lewis acid-activated cation-pi cyclization, which impressively forms three new carbon-carbon bonds, establishes four rings, and sets five stereogenic centers in a single, efficient step. acs.orgoup.comorganic-chemistry.org A subsequent series of transformations, including selective hydrogenation and a final cyclization, completes the synthesis of (+)-lupeol. oup.comorganic-chemistry.org

These total synthesis strategies, particularly those leveraging powerful polyene cyclizations, provide a blueprint for accessing not only naturally occurring lupanes but also designed analogs that are inaccessible through modification of natural precursors. rsc.orgnih.gov The complexity of these routes underscores the efficiency of the biosynthetic pathways catalyzed by enzymes like lupeol synthase. wikipedia.org

Semi-Synthetic Modifications from Natural Precursors

Given the challenges of total synthesis, the most common strategy for producing derivatives of the lupane scaffold is through the chemical modification of abundant natural precursors such as lupeol and betulin (B1666924). These semi-synthetic approaches leverage the existing complex core to explore structure-activity relationships.

The hydroxyl group at the C-3 position and the carboxyl or hydroxymethyl group at the C-28 position are primary targets for modification. Esterification at these sites is a widely used strategy to produce derivatives. scielo.brscielo.br

Esterification: The C-3 secondary hydroxyl group can be readily acylated using various carboxylic acids, anhydrides, or acyl chlorides in the presence of coupling agents like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). scielo.br This has been used to synthesize a wide array of fatty acid and aromatic esters of lupeol and betulinic acid. scielo.brresearchgate.net In molecules like betulin, the primary hydroxyl at C-28 is more reactive than the secondary hydroxyl at C-3, allowing for selective esterification at the C-28 position. mdpi.commdpi.com

Glycosylation: The introduction of sugar moieties to the lupane skeleton can enhance aqueous solubility and modulate biological activity. Glycosylation can be performed at both the C-3 and C-28 positions. One advanced method is "neoglycosylation," which involves a chemoselective reaction between a free reducing sugar and an N-methoxyamino-substituted triterpenoid (B12794562) acceptor. nih.gov This technique allows for the attachment of a diverse range of natural and unnatural sugars, creating libraries of novel saponin (B1150181) analogs. nih.gov

| Modification Type | Position(s) | Reagents/Methods | Representative Precursor |

| Esterification | C-3 | Carboxylic Acid, DIC, DMAP | Lupeol |

| Esterification | C-28 | Dicarboxylic Anhydride, DMAP | 23-Hydroxybetulinic Acid nih.gov |

| Glycosylation | C-3, C-28 | Neoglycosylation (Reducing Sugar, N-methoxyamine) | Betulinic Acid nih.gov |

Oxidative reactions are crucial for functionalizing the lupane skeleton. A common transformation is the oxidation of the C-3 hydroxyl group to a ketone, forming lupenone (B1675497) or betulonic acid, which serve as versatile intermediates for further modifications. nih.govorientjchem.org Reagents like pyridinium (B92312) chlorochromate (PCC) are used for this purpose, as harsher conditions can affect the integrity of the E-ring. nih.gov

The allylic C-30 methyl group (in the isopropenyl side chain of lupeol) can also be targeted for oxidation. For example, selenium dioxide (SeO₂) can oxidize this position to introduce an α,β-unsaturated aldehyde, creating a new electrophilic site on the molecule. nih.gov Ring modification, particularly of the A-ring, can be achieved through various synthetic sequences. For instance, cleavage of the A-ring can lead to 3,4-seco-lupane derivatives, which can be further functionalized to introduce novel structural diversity. nih.gov

Incorporating heteroatoms into the lupane scaffold is a key strategy for generating novel derivatives. Nitrogen is frequently introduced to create amides, oximes, and fused heterocyclic systems.

Nitrogen: Amides are typically formed at the C-28 carboxyl group of betulinic acid. mdpi.com The ketone at C-3 (betulonic acid) can be converted to an oxime, which can then be further derivatized into oxime esters. orientjchem.org More complex modifications include the construction of nitrogen-containing heterocycles fused to the A-ring, such as 1,2-oxazines, through reactions like the Michael addition of nitromethane (B149229) to α,β-unsaturated ketone derivatives. mdpi.com

Other Heteroatoms: While less common, research has explored the introduction of other elements. For example, sulfur-containing five-membered rings have been synthesized on the lupane framework. nih.gov Conjugates with triphenylphosphonium cations have also been prepared to explore specific biological targeting. researchgate.net

Rearrangement reactions offer a powerful method for transforming the lupane skeleton into other triterpenoid scaffolds, thereby increasing molecular diversity. Acid-catalyzed rearrangements are particularly notable. For example, treatment of lupeol with a small amount of triflic acid can induce a cascade of rearrangements, leading to a mixture of other terpenoids. organic-chemistry.org

Another significant transformation is the Beckmann rearrangement, which converts an oxime into an amide or lactam. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org When applied to a cyclic ketoxime on the A-ring of a lupane derivative, this reaction can expand the A-ring by inserting a nitrogen atom, yielding a lactam. wikipedia.org This fundamentally alters the core structure and provides access to novel classes of derivatives. libretexts.orgillinois.edu

Regioselective and Stereoselective Synthesis Challenges

The synthesis of specific lupane derivatives is complicated by challenges in controlling regioselectivity and stereoselectivity. The lupane skeleton is a large, complex, and rigid structure with multiple potential reaction sites and ten stereocenters in its natural form. mdpi.com

Regioselectivity: A primary challenge is differentiating between reactive sites. For instance, in betulin, the primary C-28 hydroxyl is more nucleophilic than the secondary C-3 hydroxyl, allowing for regioselective reactions at C-28 under controlled conditions. mdpi.com However, achieving selectivity at other positions, such as one specific methyl group among many, requires highly specialized reagents or directing groups. The use of protecting groups is often necessary to block certain reactive sites while modifying others.

Stereoselectivity: Controlling the stereochemical outcome of reactions is also difficult. The addition of nucleophiles to the C-3 ketone (lupenone) is a well-studied example. The facial selectivity of the attack (from the α- or β-face) is influenced by the reagent used. For instance, reacting lupenone with different organometallic reagents (organolithiums, organomagnesiums, or organoindiums) can lead to different diastereomeric ratios of the resulting C-3 tertiary alcohols, with the stereoselectivity sometimes being reversed. mdpi.com This is attributed to factors like the Lewis acidity of the metal and the potential for chelation with other parts of the molecule, which influences the transition state geometry. mdpi.com Such complexities necessitate careful optimization of reaction conditions to obtain the desired stereoisomer.

Development of Novel Lupane Derivatives for Research Applications

The development of novel derivatives from the specific scaffold of Lup-12-en-3-ol, (3beta,18beta,19beta)-, also known as neolupenol, for dedicated research applications is an area with limited publicly available information. While the broader class of lupane triterpenoids, particularly its isomer lupeol, has been the subject of extensive chemical derivatization to explore a wide range of biological activities, specific studies originating from the neolupenol backbone are not well-documented in scientific literature.

General strategies for the chemical modification of triterpenoids, which could theoretically be applied to neolupenol, often target the hydroxyl and carboxyl groups, as these are the most reactive sites for derivatization. Techniques such as the introduction of various acyl chlorides, rhodamines, isocyanates, sulfonic esters, and amines are employed to enhance properties like solubility, bioavailability, and interaction with biological targets. These modifications are crucial for developing molecular probes and other research tools.

For instance, in the broader context of triterpenoid research, derivatization is a key step in preparing compounds for high-performance liquid chromatography (HPLC) analysis. This is often necessary because many triterpenoids lack strong UV absorption or chromophores, leading to poor sensitivity in detection. Chemical derivatization can introduce moieties that improve chromatographic separation and detection sensitivity, which is fundamental for quantitative studies in biological matrices.

While the direct derivatization of neolupenol for the creation of research tools is not explicitly detailed in available literature, the synthetic methodologies applied to other lupane triterpenes provide a roadmap for potential future research in this area. The functionalization of the neolupenol core could yield a variety of novel compounds with unique stereochemistry and biological profiles, making them valuable assets for investigating specific biological pathways and molecular interactions. However, at present, detailed research findings and data tables specifically pertaining to the development of novel derivatives from Lup-12-en-3-ol, (3beta,18beta,19beta)- for research applications are not available.

Structure Activity Relationships Sar in Lup 12 En 3 Ol, 3beta,18beta,19beta and Its Analogs

Influence of Hydroxyl Group Stereochemistry (e.g., at C-3) on Biological Activities

The hydroxyl group at the C-3 position of the A-ring is a frequent target for structural modification and its stereochemistry is a critical determinant of biological activity. In most naturally occurring and biologically active lupane (B1675458) triterpenoids, this hydroxyl group is in the beta (β) configuration, positioned equatorially on the chair-conformed A-ring.

Research indicates that this specific 3β-OH orientation is often essential for cytotoxicity. For instance, simple modifications to this group, such as esterification, have been shown to produce promising antineoplastic agents. nih.govmdpi.com The spatial arrangement of the 3β-hydroxyl group allows for optimal interactions, such as hydrogen bonding, with biological targets.

Conversely, alterations to this configuration, either through inversion to the alpha (α) stereoisomer (axial orientation) or oxidation to a keto group, can profoundly impact activity. The assignment of an α-hydroxyl group at C-3, which alters the local stereochemistry, has been confirmed through detailed NMR analysis in various derivatives. nih.gov While inversion can sometimes lead to a decrease in potency, oxidation to a 3-oxo derivative (a ketone) has been shown to enhance certain biological effects. For example, studies have demonstrated that a keto function at C-3 can enhance the differentiation-inducing activities of lupane triterpenes in cancer cell lines. researchgate.netnih.gov This suggests that while the 3β-OH group is crucial for one mode of action, the planar carbonyl group at the same position can facilitate different or enhanced interactions with other biological targets.

Simple structural modifications at the C-3 position, such as converting betulinic acid to the methyl ester of betulonic acid (which involves oxidation at C-3), have resulted in increased cytotoxic activity in several cancer cell lines. nih.gov This highlights the nuanced role of the C-3 position, where both the stereochemistry of the hydroxyl group and its oxidation state are key factors in modulating the biological profile of lupane analogs.

Table 1: Influence of C-3 Modification on Cytotoxic Activity

| Compound | C-3 Modification | Cell Line | Activity (IC₅₀ or GI₅₀) | Reference |

| Betulinic Acid | 3β-OH | Various | Varies | nih.gov |

| Methyl Ester of Betulonic Acid | 3-oxo | K562, SK-MEL-28, etc. | Increased activity vs. Betulinic Acid | nih.gov |

| (20R)-3-oxolupan-30-al | 3-oxo | NSCLC-N6 | Not significant | researchgate.netnih.gov |

| (20R)-28-hydroxylupen-30-al-3-one | 3-oxo | NSCLC-N6 | 39.5 ± 1.2 µM | researchgate.netnih.gov |

Impact of Side Chain Modifications on Biological Profiles

Modifications to the side chain, particularly at the C-17 position which often involves the C-28 carboxyl group in derivatives like betulinic acid, are pivotal in defining the biological activities of lupane triterpenoids. The C-28 position is a key site for derivatization aimed at enhancing cytotoxicity and improving pharmacokinetic properties. nih.gov

Studies involving the elongation of the carbon chain at the C-28 position have yielded varied results. In one study, synthesizing 28-carboxymethoxy derivatives of betulinic and betulonic acid, which elongates the C-28 side chain, was found to be detrimental to cytotoxicity. researchgate.net However, other research has described the synthesis of lupane triterpenes with an elongated carbon chain at C-28 that exhibited interesting and potent cytotoxic activity profiles against various human cancer cell lines. bohrium.comresearchgate.net This suggests that the nature and length of the extension are critical.

Table 2: Effect of C-28 Side Chain Modification on Biological Activity

| Parent Compound | C-28 Modification | Biological Effect | Reference |

| Betulinic/Betulonic Acid | Carboxymethoxy elongation | Detrimental to cytotoxicity | researchgate.net |

| Betulin (B1666924) | Elongated carbon chain | Interesting cytotoxic activity profile | bohrium.comresearchgate.net |

| Betulonic Acid | N-methylpiperazinyl amide | Significant growth inhibition (e.g., GI₅₀=0.49 μM for leukemia CCRF-CEM) | researchgate.net |

| Betulinic Acid | Incorporation of a D-glycerol moiety | Potent cytotoxic activity | nih.govresearchgate.net |

Role of E-Ring Modifications and Saturation Patterns on Cytotoxic Activity

The E-ring of the lupane skeleton, which includes the isopropenyl group at C-19 and the C-20(29) double bond, is a critical region for determining biological activity, especially cytotoxicity. Modifications in this area can significantly alter the molecule's conformation and reactivity.

Research has shown that the derivatization of the C-20 alkene is a key strategy for increasing the cytotoxicity of compounds like betulinic acid. tmj.ro For example, replacing the C-20(29) methylene (B1212753) group on betulinic acid with a keto group can influence the compound's cytotoxic profile. mdpi.com Furthermore, the creation of a δ-lactone in the E-ring, as seen in the natural product lippiolide, resulted in significant anti-inflammatory activity. tmj.ro This indicates that introducing oxygen-containing functionalities and altering the ring structure can impart potent biological effects.

The saturation pattern of the E-ring, specifically the presence of the C-20(29) double bond, is also important. While many active compounds possess this unsaturated feature, its reduction or modification can tune the activity. For instance, the synthesis of 20,29-dihydro-20,29-dibromomethylenebetulinic acid was found to be highly cytotoxic toward human melanoma and ovarian carcinoma cell lines. semanticscholar.org This demonstrates that while the exocyclic double bond is a common feature, its saturation and subsequent functionalization can lead to potent derivatives. The stereochemistry at C-20 (R or S configuration) after saturation of the side chain also plays a role, with different epimers showing distinct biological activities and spectroscopic properties. nih.gov

Effects of Glycosylation on Pharmacological Potency and Solubility

A significant challenge in the development of lupane triterpenoids as therapeutic agents is their poor water solubility, which limits bioavailability. nih.gov Glycosylation, the attachment of sugar moieties to the triterpenoid (B12794562) scaffold, is a widely employed strategy to overcome this limitation and modulate pharmacological activity. scispace.com The addition of polar sugar groups can enhance hydrosolubility and potentially create more potent and selective anticancer agents. nih.govresearchgate.net

The position of glycosylation is crucial. Attaching sugar groups at the C-3 or C-28 positions can have dramatically different outcomes. For instance, the 3-O-β-D-glucosidation of lupeol (B1675499) led to a 7- to 12-fold improvement in cytotoxic activity. nih.gov In contrast, attaching a sugar moiety at either the C-3 or C-28 position of betulin resulted in a loss of cytotoxicity. researchgate.netnih.gov

The type of sugar and its linkage also play a significant role. A study found that the 3-O-α-L-rhamnopyranoside derivative of betulinic acid was 8- to 12-fold more sensitive to cancer cells than to healthy cells, indicating that specific sugar conjugates can improve selectivity. researchgate.netnih.gov The synthesis of lupane-type saponins (B1172615) (glycosylated triterpenoids) is therefore considered a promising approach to improve both solubility and biological potency. researchgate.netscispace.com These studies underscore that glycosylation can be a powerful tool, but its effects are highly dependent on the specific aglycone, the position of attachment, and the nature of the sugar. nih.gov

Table 3: Influence of Glycosylation on Cytotoxicity of Lupane Analogs

| Aglycone | Glycosylation | Cell Lines | Result | IC₅₀ (µM) | Reference |

| Lupeol | 3-O-β-D-glucoside | A-549, DLD-1, B16-F1 | Improved activity by 7-12 fold | 14.0-15.0 | nih.gov |

| Betulin | C-3 or C-28 glycoside | A-549, DLD-1, B16-F1 | Loss of cytotoxicity | >100 | researchgate.netnih.gov |

| Betulinic Acid | 3-O-α-L-rhamnopyranoside | A-549, DLD-1, B16-F1 | Potent cytotoxicity | 2.6-3.9 | researchgate.netnih.gov |

| Betulinic Acid | 3-O-α-L-rhamnopyranoside | WS1 (healthy cells) | Lower cytotoxicity | 31 | researchgate.netnih.gov |

Correlation of Specific Structural Features with Receptor Binding or Pathway Modulation

The biological effects of lupane triterpenoids are often mediated by their interaction with specific molecular targets, such as receptors or key enzymes in signaling pathways. Structure-activity relationship studies have begun to elucidate which structural features are responsible for these specific interactions.

Recent research identified a lupane-type pentacyclic triterpenoid, (2Z)-2-(2-furanylmethylene)-3-oxolup-20(29)-en-28-oic acid, as a novel inverse agonist of the RAR-related orphan receptor gamma (RORγ), a promising target for autoimmune diseases. researchgate.netnih.govchemrxiv.org This compound, featuring a furanylmethylene group at C-2 and a ketone at C-3, showed improved potency over the parent compound, betulinic acid. nih.gov Molecular docking and SAR analysis revealed that these specific modifications facilitate a distinct binding mode within the RORγ ligand-binding domain. researchgate.netnih.gov

In the context of antiviral activity, certain lupane triterpenes have been shown to interact directly with viral receptors. One study demonstrated that the anti-HIV activity of a specific lupane derivative relies on its ability to interact with the HIV-1 co-receptor CCR5, without affecting the main CD4 receptor or the CXCR4 co-receptor. researchgate.net

Furthermore, lupane derivatives can exert their anticancer effects by modulating critical cell signaling pathways. A newly developed 3,4-seco-lupane derivative was found to induce apoptosis in triple-negative breast cancer cells by targeting the PI3K/AKT/FoxO1 signaling pathway. nih.gov In leukemia cells, a modified triterpene derivative was shown to have a high affinity for the anti-apoptotic protein BCL-2, suggesting this interaction as a key part of its mechanism of action. nih.gov These findings highlight how specific functional groups and modifications on the lupane scaffold can confer high-affinity binding to protein targets and modulate complex cellular pathways.

Emerging Research Frontiers and Future Directions for Lup 12 En 3 Ol, 3beta,18beta,19beta Research

Chemoinformatic and Computational Modeling Approaches for Activity Prediction and Design

Chemoinformatic and computational modeling techniques are becoming indispensable tools in the early stages of drug discovery, offering the ability to predict biological activities and guide the design of novel derivatives with enhanced properties. For lupane (B1675458) triterpenoids, including Lup-12-en-3-ol, (3beta,18beta,19beta)-, these in silico methods can accelerate the identification of promising therapeutic candidates.

Molecular docking, a key computational technique, has been employed to predict the binding affinities of lupane-type triterpenes to various biological targets. For instance, studies on derivatives of betulinic acid, a closely related lupane triterpenoid (B12794562), have utilized molecular docking to predict their interactions with proteins involved in cancer pathways. These studies help in understanding the structure-activity relationships (SAR), revealing which functional groups on the triterpenoid skeleton are crucial for biological activity. This knowledge is vital for the rational design of new derivatives of Lup-12-en-3-ol, (3beta,18beta,19beta)- with potentially improved efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful chemoinformatic approach. By analyzing a dataset of related compounds with known activities, QSAR models can predict the biological activity of new, untested molecules based on their physicochemical properties. The development of QSAR models for lupane triterpenoids can aid in prioritizing the synthesis of novel Lup-12-en-3-ol, (3beta,18beta,19beta)- derivatives with the highest predicted potency.

Table 1: Computational Approaches in Lupane Triterpenoid Research

| Computational Method | Application in Triterpenoid Research | Potential for Lup-12-en-3-ol, (3beta,18beta,19beta)- |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to protein targets (e.g., enzymes, receptors). | Identification of potential biological targets and understanding of binding interactions. |

| QSAR Modeling | Predicting biological activity based on chemical structure and properties. | Guiding the design of derivatives with enhanced potency and selectivity. |

| Pharmacophore Modeling | Identifying essential structural features for biological activity. | Designing novel molecules with similar activity profiles. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the molecule and its interaction with targets over time. | Assessing the stability of ligand-protein complexes and refining binding hypotheses. |

Targeted Delivery Systems and Formulation Strategies for Research Compounds

A significant hurdle in the preclinical development of many lupane triterpenoids is their poor aqueous solubility and low bioavailability. nih.gov These characteristics can limit their therapeutic efficacy in vivo. To overcome these challenges, various targeted delivery systems and formulation strategies are being explored for related compounds, which could be adapted for Lup-12-en-3-ol, (3beta,18beta,19beta)-.

Nano-based drug delivery systems have shown considerable promise for improving the pharmacokinetic profiles of hydrophobic compounds like lupane triterpenoids. These systems can enhance solubility, protect the compound from premature degradation, and facilitate targeted delivery to specific tissues or cells.

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs. PEGylated liposomes, which have polyethylene (B3416737) glycol (PEG) chains on their surface, have been used to formulate lupeol (B1675499), another lupane triterpenoid. This formulation was found to increase the compound's circulation time and bioavailability. mdpi.comnih.gov

Nanoparticles: Polymeric nanoparticles, solid lipid nanoparticles (SLNs), and gold nanoparticles are also being investigated. For example, folate receptor-targeted polymeric prodrug nanoparticles have been developed for betulinic acid to enhance its delivery to cancer cells that overexpress the folate receptor. nih.gov

Micelles and Nanoemulsions: These formulations can also improve the solubility and absorption of poorly water-soluble drugs.

Targeting moieties can be attached to the surface of these nanocarriers to direct them to specific sites in the body. For instance, triphenylphosphonium (TPP) cations have been conjugated to betulinic acid to target the mitochondria of cancer cells, thereby enhancing the compound's apoptotic effects. nih.govresearchgate.net

Table 2: Formulation Strategies for Lupane Triterpenoids

| Delivery System | Description | Example with a Lupane Triterpenoid | Potential Benefit for Lup-12-en-3-ol, (3beta,18beta,19beta)- |

|---|---|---|---|

| Liposomes | Vesicles composed of lipid bilayers. | PEGylated liposomes for lupeol. mdpi.comnih.gov | Improved solubility, bioavailability, and circulation time. |

| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers. | Folate receptor-targeted nanoparticles for betulinic acid. nih.gov | Targeted delivery to specific cells and enhanced efficacy. |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids. | SLNs developed to improve the bioavailability of lupeol. researchgate.net | Enhanced oral bioavailability through lymphatic uptake. researchgate.net |

| Mitochondrial Targeting | Conjugation with mitochondria-targeting moieties. | Triphenylphosphonium (TPP) conjugates of betulinic acid. nih.govresearchgate.net | Increased accumulation in mitochondria to induce apoptosis. |

Exploration of New Biological Targets and Therapeutic Areas in Preclinical Research

Lupane triterpenoids are known to interact with a multitude of biological targets, leading to a wide range of pharmacological effects. The exploration of new biological targets for Lup-12-en-3-ol, (3beta,18beta,19beta)- could unveil novel therapeutic applications. Preclinical research into related compounds has identified several promising areas for investigation.

In the realm of oncology, lupane triterpenoids have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. nih.gov For instance, some derivatives have been found to inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells. nih.gov Others have been shown to induce apoptosis (programmed cell death) by targeting the mitochondria. mdpi.com The anti-inflammatory properties of lupane triterpenoids also make them interesting candidates for cancer chemoprevention and therapy, as chronic inflammation is a known driver of tumorigenesis.

Beyond cancer, the anti-inflammatory and immunomodulatory effects of lupane triterpenoids suggest their potential in treating a variety of other conditions. For example, lupeol has been shown to modulate the activity of immune cells and reduce the production of pro-inflammatory cytokines, indicating its potential for treating inflammatory disorders like arthritis. nih.govnih.gov Furthermore, some lupane-type triterpenoid saponins (B1172615) have demonstrated the ability to suppress the release of inflammatory mediators in macrophages. nih.gov

The neuroprotective effects of this class of compounds are also an emerging area of interest. Lupeol has been found to protect against amyloid-beta-induced oxidative stress and neuroinflammation in a mouse model of Alzheimer's disease, suggesting a potential role in neurodegenerative disorders. mdpi.com

Biotechnological Production and Optimization of Lupane Triterpenoids

The natural abundance of specific triterpenoids can be low, making their extraction from plant sources for large-scale research and development challenging and costly. Biotechnological production methods offer a sustainable and scalable alternative for the synthesis of lupane triterpenoids.

Metabolic engineering of microorganisms, such as the yeast Saccharomyces cerevisiae, has emerged as a promising strategy. By introducing and optimizing the expression of genes from the triterpenoid biosynthesis pathway of plants, yeast can be engineered to produce specific lupane triterpenoids. This approach allows for the controlled production of these complex molecules in bioreactors.

Key enzymes in the biosynthesis of lupane triterpenoids include oxidosqualene cyclase (OSC), which catalyzes the cyclization of 2,3-oxidosqualene (B107256) to form the basic lupane skeleton, and various cytochrome P450 monooxygenases that introduce functional groups at different positions on the skeleton. Fine-tuning the expression of these enzymes and optimizing fermentation conditions are crucial for maximizing product yields.

Furthermore, biocatalysis, using either whole cells or isolated enzymes, can be employed for the specific modification of the lupane scaffold. This can be a powerful tool for creating novel derivatives of Lup-12-en-3-ol, (3beta,18beta,19beta)- with improved biological activities. nih.gov

Q & A

Q. What are the recommended safety protocols for handling Lup-12-en-3-ol in laboratory settings?

Lup-12-en-3-ol is classified as orally toxic (Category 4; H302: "Harmful if swallowed"). Key safety measures include:

- Use of PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Immediate decontamination: Flush skin/eyes with water for ≥15 minutes upon exposure .

- Avoid inhalation by working in a fume hood.

- Emergency response: Administer oxygen if inhaled and seek medical attention. Toxicity data are limited, so assume acute hazards until further studies confirm safety thresholds .

Q. How can researchers verify the structural identity and purity of Lup-12-en-3-ol?

Methodological steps include:

- Spectroscopic analysis : NMR (¹H/¹³C) to confirm stereochemistry (3β,18β,19β) and olefinic protons at C12.

- Chromatography : HPLC or GC-MS to assess purity, with retention time matching reference standards.

- Comparative studies : Cross-reference with analogs like Lupeol (Lup-20(29)-en-3β-ol) to distinguish structural nuances .

- Literature validation : Use databases like Web of Science to compare spectral data from peer-reviewed studies .

Advanced Research Questions

Q. What experimental strategies can optimize the synthesis of Lup-12-en-3-ol derivatives for bioactivity studies?

Key approaches involve:

- Catalytic hydrogenation : Test palladium-based catalysts (e.g., Lindlar catalyst) to modify the C12 double bond while preserving stereochemistry.

- Protecting groups : Use acetyl or benzyl groups to shield the 3β-OH during functionalization, followed by deprotection .

- Kinetic vs. thermodynamic control : Vary reaction temperatures to isolate intermediates (e.g., Lup-12-en-3-one) before reduction to the final product.

- Scale-up challenges : Monitor solvent polarity effects on yield, as hydrophobic solvents may hinder solubility .

Q. How should researchers resolve contradictions in pharmacological data for Lup-12-en-3-ol analogs?

Contradictions (e.g., varying IC50 values in cytotoxicity assays) require:

- Source triangulation : Compare data across independent studies using identical cell lines (e.g., HepG2 vs. MCF-7 discrepancies) .

- Batch variability checks : Replicate experiments with standardized reagents to rule out supplier-dependent impurities.

- Meta-analysis : Systematically review literature using exclusion criteria (e.g., studies without purity validation) to identify reliable trends .

05 文献检索Literature search for meta-analysis02:58

Q. What computational and experimental methods are suitable for studying Lup-12-en-3-ol’s interactions with biological targets?

Integrate:

- Molecular docking : Simulate binding to receptors (e.g., PPAR-γ) using software like AutoDock Vina, focusing on the 3β-OH and triterpene backbone.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) in vitro.

- Mutagenesis assays : Validate computational predictions by mutating key residues in target proteins .

Methodological and Ethical Considerations

Q. How can researchers address reproducibility challenges in Lup-12-en-3-ol bioassays?

- Standardized protocols : Pre-register methods (e.g., on Open Science Framework) detailing cell culture conditions, solvent controls (DMSO vs. ethanol), and assay durations.

- Blinded analysis : Use third-party labs to validate results, minimizing observer bias .

- Data transparency : Share raw NMR/HPLC files via repositories like Zenodo for peer verification .

Q. What interdisciplinary approaches enhance the study of Lup-12-en-3-ol’s physicochemical properties?

- Material science : Analyze crystallinity via X-ray diffraction to correlate structure with stability.

- Environmental chemistry : Assess photodegradation pathways using LC-MS to identify byproducts under UV exposure.

- Pharmacokinetics : Combine in vitro ADME assays with PBPK modeling to predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.